Cas no 1156111-15-7 (5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide)

5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide is a specialized sulfonamide derivative featuring a thiophene core with an aminoethyl substituent and diethylsulfonamide functionality. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a versatile intermediate or pharmacophore. The presence of both sulfonamide and aminoethyl groups enhances its binding affinity to biological targets, making it useful for designing enzyme inhibitors or receptor modulators. Its structural features allow for further functionalization, enabling tailored modifications for specific applications. The compound's stability and synthetic accessibility further contribute to its utility in research and development settings, particularly in exploring novel therapeutic agents or biochemical probes.
5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide structure
1156111-15-7 structure
商品名:5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide
CAS番号:1156111-15-7
MF:C10H18N2O2S2
メガワット:262.392119884491
CID:4776863

5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
    • NE24356
    • Z1178484480
    • 5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide
    • インチ: 1S/C10H18N2O2S2/c1-3-12(4-2)16(13,14)10-6-5-9(15-10)7-8-11/h5-6H,3-4,7-8,11H2,1-2H3
    • InChIKey: WSZQEGQNZQIXFR-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C(CCN)S1)(N(CC)CC)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 296
  • トポロジー分子極性表面積: 100
  • 疎水性パラメータ計算基準値(XlogP): 1.2

5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-69551-2.5g
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95.0%
2.5g
$726.0 2025-02-20
Enamine
EN300-69551-1.0g
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95.0%
1.0g
$371.0 2025-02-20
TRC
A594463-250mg
5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7
250mg
$ 275.00 2022-06-08
Enamine
EN300-69551-0.5g
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95.0%
0.5g
$271.0 2025-02-20
Enamine
EN300-69551-5.0g
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95.0%
5.0g
$1075.0 2025-02-20
Aaron
AR01ABIT-50mg
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95%
50mg
$116.00 2025-02-14
Enamine
EN300-69551-0.25g
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95.0%
0.25g
$142.0 2025-02-20
Enamine
EN300-69551-10.0g
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95.0%
10.0g
$1593.0 2025-02-20
TRC
A594463-25mg
5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7
25mg
$ 50.00 2022-06-08
Aaron
AR01ABIT-1g
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
1156111-15-7 95%
1g
$536.00 2025-02-14

5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide 関連文献

5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamideに関する追加情報

5-(2-Aminoethyl)-N,N-Diethylthiophene-2-Sulfonamide: A Comprehensive Overview

The compound 5-(2-Aminoethyl)-N,N-Diethylthiophene-2-Sulfonamide, identified by the CAS number 115611-15-7, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structure and functional groups, which make it versatile for applications ranging from drug development to advanced materials synthesis.

The molecular structure of 5-(2-Aminoethyl)-N,N-Diethylthiophene-2-Sulfonamide consists of a thiophene ring, a sulfonamide group, and an aminoethyl chain. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties. The sulfonamide group (-SO₂NH-) is highly polar and can participate in hydrogen bonding, making it suitable for various chemical reactions and interactions. The aminoethyl chain introduces additional functionality, such as the ability to form amide bonds or act as a linker in larger molecular constructs.

Recent studies have highlighted the potential of 5-(2-Aminoethyl)-N,N-Diethylthiophene-2-Sulfonamide in the field of drug delivery systems. Researchers have explored its ability to serve as a carrier for bioactive molecules due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property is particularly valuable in the development of nanocarriers for targeted drug delivery, where stability and controlled release are critical.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been investigated for use in creating ultra-thin films with tailored properties. These films can be employed in sensors, electronic devices, and corrosion protection applications. Recent advancements in SAM formation techniques have further enhanced the potential of this compound in these areas.

The synthesis of 5-(2-Aminoethyl)-N,N-Diethylthiophene-2-Sulfonamide typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have optimized these synthesis pathways by employing novel catalysts and green chemistry principles, reducing the environmental impact while maintaining product quality.

Moreover, the compound's role in organic electronics has been explored extensively. Its electron-withdrawing sulfonamide group can modulate the electronic properties of conjugated systems, making it a valuable component in the design of organic semiconductors and light-emitting diodes (OLEDs). Recent studies have demonstrated improved charge transport properties in devices incorporating this compound, suggesting its potential for next-generation electronic materials.

In conclusion, 5-(2-Aminoethyl)-N,N-Diethylthiophene-2-Sulfonamide (CAS No.: 115611-15-7) is a multifaceted compound with applications spanning drug delivery, materials science, and organic electronics. Its unique structure and functional groups provide a foundation for innovative research and development across various disciplines. As scientific understanding of this compound continues to grow, its role in advancing technology and medicine is expected to expand significantly.

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